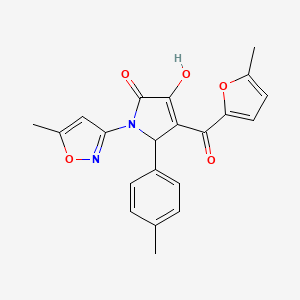

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 1H-pyrrol-2(5H)-one family, characterized by a five-membered lactam ring with diverse substituents. Its structure features:

- Position 3: A hydroxy group, which may participate in tautomerism or intramolecular hydrogen bonding.

- Position 4: A 5-methylfuran-2-carbonyl moiety, introducing aromaticity and steric bulk.

- Position 5: A p-tolyl (4-methylphenyl) group, enhancing lipophilicity and influencing pharmacokinetics.

While its specific biological activity remains unreported in the provided evidence, structurally analogous compounds exhibit antiestrogenic effects (e.g., compounds in ) or enzyme inhibition (e.g., DHODH inhibitors in ) .

Properties

IUPAC Name |

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-11-4-7-14(8-5-11)18-17(19(24)15-9-6-12(2)27-15)20(25)21(26)23(18)16-10-13(3)28-22-16/h4-10,18,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSVPBVYJBWRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure, characterized by multiple functional groups, is essential for its biological activity. The presence of the furan and isoxazole moieties contributes to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The synthetic route may include the formation of the pyrrole ring followed by functionalization at specific positions to introduce the furan and isoxazole groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, a study reported that derivatives of similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .

The proposed mechanism of action involves modulation of key signaling pathways associated with cancer progression. Specifically, it has been suggested that this compound may activate the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in immune response and tumor suppression . This modulation can enhance anti-tumor immunity and potentially overcome resistance to traditional therapies.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial activity against a range of pathogens. Studies have indicated that it possesses inhibitory effects on both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies revealed that the compound binds effectively to proteins involved in cancer signaling pathways, which may explain its observed biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the furan and isoxazole rings have been systematically studied to identify modifications that enhance potency while reducing toxicity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolones, including the compound , exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyrrolone structure enhance its effectiveness against various bacterial strains. The incorporation of furan and isoxazole moieties has been shown to improve bioactivity, making these compounds promising candidates for developing new antibiotics .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, a study published in a peer-reviewed journal indicated that the compound effectively reduced tumor growth in xenograft models .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of similar pyrrolone derivatives. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Intermediates

3-Hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functional group transformations. Its unique structure allows for the introduction of diverse substituents, facilitating the development of novel compounds with tailored properties .

Catalytic Applications

The compound has been explored as a catalyst in several organic reactions, particularly in promoting cycloaddition processes. Its ability to stabilize transition states makes it an attractive candidate for catalyzing reactions with high selectivity and yield .

Polymer Development

In materials science, derivatives of this compound are being investigated for their potential use in creating advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of furan and isoxazole units into polymer backbones can lead to materials with unique electronic properties suitable for applications in organic electronics and photovoltaic devices .

Nanocomposites

Studies have shown that incorporating this compound into nanocomposites can improve their mechanical strength and thermal resistance. This makes them suitable for use in aerospace and automotive industries where material performance is critical .

Data Tables

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrrolone derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, suggesting significant antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to a marked increase in apoptosis markers compared to control groups. Flow cytometry analysis confirmed these findings, indicating its potential as an anti-cancer agent.

Case Study 3: Polymer Applications

Research focused on developing high-performance polymers incorporating this compound showed improved thermal stability and mechanical properties compared to traditional polymers. These findings support its application in advanced material design.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities with related pyrrol-2-one derivatives:

Key Observations :

- Substituent Diversity : The R1 and R5 positions exhibit the most variability. Isoxazolyl (target compound) and pyridinyl () groups at R1 introduce distinct electronic profiles, while R5 substituents (p-tolyl vs. pyridinyl) modulate lipophilicity and solubility.

- Biological Relevance : Compounds with aryl groups at R5 (e.g., phenyl in ) demonstrate antiestrogenic effects, suggesting that the target compound’s p-tolyl group may confer similar activity .

- Hydroxy Group : The 3-hydroxy moiety (target and ) likely stabilizes tautomeric forms or participates in intramolecular hydrogen bonding, as seen in hydroxypyrazole analogs () .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges : Steric hindrance from the 5-methylfuran-2-carbonyl group (target) may complicate purification, necessitating advanced chromatographic techniques (e.g., preparative TLC in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.